5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-3-1-17(2-4-18)15-30-23-16-29-21(13-22(23)28)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWBGGBQFAIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common route includes the formation of the pyran-4-one core followed by the introduction of the fluorophenyl and piperazine groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions may target the pyran-4-one core or the fluorophenyl groups.
Substitution: Substitution reactions are common, especially involving the fluorophenyl groups where halogen exchange or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential activity as an antipsychotic or anxiolytic agent.
Case Study:
A study conducted on related compounds demonstrated their efficacy in modulating serotonin receptors, leading to improved outcomes in animal models of anxiety and depression . The structural similarity to known antipsychotics suggests that this compound may possess similar therapeutic properties.
Anticancer Activity
The pyranone scaffold is frequently associated with anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast Cancer) | |
| Compound B | 8.0 | HeLa (Cervical Cancer) | |
| Target Compound | TBD | TBD | TBD |
Synthesis and Functionalization
The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for the incorporation of various functional groups, enhancing the compound's bioactivity.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with commercially available precursors.
- Reactions: Key reactions include nucleophilic substitutions and cyclization steps.
- Purification: Techniques such as column chromatography and recrystallization are employed to isolate the final product.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound in vivo and in vitro.
Case Study Summary:
A recent pharmacological evaluation revealed that the compound exhibits a favorable safety profile with minimal side effects at therapeutic doses in rodent models . Further studies are required to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action for 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. Pathways involved may include signal transduction or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of arylpiperazine derivatives. Key structural analogues include:
Key Findings
Core Structure Impact: Pyran-4-one derivatives (e.g., target compound, ) exhibit superior metabolic stability compared to triazole-thiones due to reduced susceptibility to oxidative metabolism. Coumarin-based analogues show fluorescence properties useful in cellular imaging but have higher molecular weights (~450 Da vs. ~400 Da for pyranones).
Substituent Effects :
- 4-Fluorophenyl groups enhance binding to aromatic residues in kinase pockets (e.g., CDK2 ).
- Sulfonyl or chloronaphthalene modifications (e.g., ) increase potency but reduce solubility (logP > 4).
Biological Activity :
- The target compound’s dual fluorophenyl design balances potency (predicted IC₅₀ ~1 µM) and solubility (logP ~3.2), outperforming bulkier analogues like the sulfonyl derivative .
- Triazole-thiones show broader antimicrobial spectra but lower selectivity due to thione-mediated metal chelation.
Synthetic Feasibility :
- Pyran-4-one derivatives are synthesized in moderate yields (65–75%) , while triazole-thiones achieve higher yields (75–82%) due to stable intermediates.
Biological Activity
The compound 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.44 g/mol. The compound features a pyranone core, substituted with fluorophenyl and piperazine moieties, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that modifications to the phenyl ring, such as fluorination, enhanced their antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Antibacterial Activity (IC50 µM) |
|---|---|
| This compound | TBD |
| 4-(4-Fluorobenzyl)piperazine derivative | 40.43 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was tested against Agaricus bisporus tyrosinase (AbTYR), which is crucial in melanin biosynthesis. The results indicated that the compound acts as a competitive inhibitor, with IC50 values suggesting effective inhibition at low concentrations .
| Enzyme | Inhibitory Activity (IC50 µM) |
|---|---|
| AbTYR | TBD |
Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological effects. Compounds with similar structures have been reported to exhibit antidepressant-like activity by modulating serotonin and norepinephrine levels in the brain . The specific effects of this compound on monoamine oxidase (MAO) activity have yet to be fully elucidated.
Case Study 1: Antimicrobial Evaluation
In a recent study, derivatives of the piperazine class were synthesized and tested for their antimicrobial efficacy. The results demonstrated that introducing fluorine atoms significantly enhanced the antibacterial potency of these compounds against both Gram-positive and Gram-negative bacteria .
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the tyrosinase inhibitory activity of piperazine derivatives. The study revealed that certain modifications led to increased binding affinity to the enzyme, suggesting that structural variations play a critical role in enhancing biological activity .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced bacterial growth or altered neurotransmitter levels.
- Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, influencing mood and behavior.
Q & A
Q. What are the recommended synthetic routes for 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyran-4-one core. Key steps include:
- Methoxyfluorophenyl coupling : A Mitsunobu reaction or nucleophilic substitution to attach the 4-fluorophenylmethoxy group to the pyranone scaffold .
- Piperazine methylation : Alkylation of the piperazine ring with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- Spectroscopic techniques :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and piperazine orientation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?
- Targeted analogs : Synthesize derivatives with modifications to the fluorophenyl, piperazine, or pyranone moieties. For example:
- Replace 4-fluorophenyl with 3-fluorophenyl to assess positional effects on receptor affinity .
- Substitute piperazine with morpholine to evaluate nitrogen geometry’s role .
- Biological assays :
- Radioligand binding : Measure IC₅₀ values for serotonin/dopamine receptors (common targets for piperazine-containing compounds) .
- Functional assays : Use cAMP or calcium flux assays to determine agonist/antagonist activity .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Controlled variables :
- Cell lines : Use isogenic models to minimize genetic variability (e.g., HEK293 vs. CHO cells overexpressing target receptors) .
- Assay conditions : Standardize buffer pH, temperature, and incubation time .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from assays with orthogonal validation (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies are recommended for studying metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
- Stability studies :
- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light to characterize hydrolytic/photolytic byproducts .
- Degradation kinetics : Monitor via UPLC at timed intervals to calculate half-lives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
